molecular formula C8H6BrNZn B039244 3-Cyanobenzylzinc bromide CAS No. 117269-72-4

3-Cyanobenzylzinc bromide

Cat. No.: B039244
CAS No.: 117269-72-4
M. Wt: 261.4 g/mol
InChI Key: DOAJWWPVOOHMFV-UHFFFAOYSA-M
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Description

3-Cyanobenzylzinc bromide is an organozinc compound with the chemical formula C8H6BrNZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran, a solvent that stabilizes the reactive zinc species.

Preparation Methods

3-Cyanobenzylzinc bromide can be synthesized through the reaction of phenylacetonitrile with zinc iodide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified and dissolved in tetrahydrofuran to obtain a stable solution .

Chemical Reactions Analysis

3-Cyanobenzylzinc bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

    Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Cyanobenzylzinc bromide is widely used in scientific research for its versatility in organic synthesis. Some of its applications include:

    Chemistry: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of potential drug candidates.

    Industry: It is used in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyanobenzylzinc bromide involves the formation of a reactive organozinc species that can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the stabilization provided by the tetrahydrofuran solvent .

Comparison with Similar Compounds

3-Cyanobenzylzinc bromide can be compared with other similar organozinc compounds, such as:

  • 2-Cyanobenzylzinc bromide
  • 4-Cyanobenzylzinc bromide
  • 3-Cyanopropylzinc bromide

These compounds share similar reactivity patterns but differ in the position of the cyano group or the length of the carbon chain. The unique positioning of the cyano group in this compound makes it particularly useful for specific synthetic applications .

Properties

IUPAC Name

bromozinc(1+);3-methanidylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N.BrH.Zn/c1-7-3-2-4-8(5-7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAJWWPVOOHMFV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)C#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303183
Record name Bromo[(3-cyanophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117269-72-4
Record name Bromo[(3-cyanophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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